Cas no 99073-95-7 (4-(2-BROMOPHENYL)PYRIMIDIN-2-AMINE)

4-(2-BROMOPHENYL)PYRIMIDIN-2-AMINE 化学的及び物理的性質
名前と識別子
-
- 4-(2-BROMOPHENYL)PYRIMIDIN-2-AMINE
- 2-Amino-4-(2-bromophenyl)pyrimidine
- 4-(2-Bromophenyl)-2-pyrimidinylamine
- DTXSID70699102
- AKOS011763866
- 99073-95-7
- CS-0335799
-
- MDL: MFCD07381905
- インチ: InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
- InChIKey: ZCMWKKYYDONJDU-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C2=NC(=N)NC=C2)Br
計算された属性
- 精确分子量: 248.99000
- 同位素质量: 248.99
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8A^2
- XLogP3: 2.2
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: 167-168℃
- Boiling Point: 432.9±37.0 °C at 760 mmHg
- フラッシュポイント: 215.6±26.5 °C
- PSA: 51.80000
- LogP: 3.06950
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-(2-BROMOPHENYL)PYRIMIDIN-2-AMINE Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2-BROMOPHENYL)PYRIMIDIN-2-AMINE 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-(2-BROMOPHENYL)PYRIMIDIN-2-AMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 220305-1g |
4-(2-Bromophenyl)pyrimidin-2-amine, 95% min |
99073-95-7 | 95% | 1g |
$126.00 | 2023-09-06 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H34212-1g |
2-Amino-4-(2-bromophenyl)pyrimidine, 95% |
99073-95-7 | 95% | 1g |
¥2534.00 | 2023-03-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406469-1g |
4-(2-Bromophenyl)pyrimidin-2-amine |
99073-95-7 | 98% | 1g |
¥1108.00 | 2024-04-23 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H34212-5g |
2-Amino-4-(2-bromophenyl)pyrimidine, 95% |
99073-95-7 | 95% | 5g |
¥8430.00 | 2023-03-13 | |
Matrix Scientific | 220305-5g |
4-(2-Bromophenyl)pyrimidin-2-amine, 95% min |
99073-95-7 | 95% | 5g |
$425.00 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406469-5g |
4-(2-Bromophenyl)pyrimidin-2-amine |
99073-95-7 | 98% | 5g |
¥3729.00 | 2024-04-23 |
4-(2-BROMOPHENYL)PYRIMIDIN-2-AMINE 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
4-(2-BROMOPHENYL)PYRIMIDIN-2-AMINEに関する追加情報
4-(2-Bromophenyl)pyrimidin-2-amine: A Comprehensive Overview
The compound 4-(2-Bromophenyl)pyrimidin-2-amine, identified by the CAS registry number 99073-95-7, is a heterocyclic aromatic amine derivative with significant potential in various chemical and pharmaceutical applications. This compound belongs to the broader class of pyrimidine derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The presence of a bromine atom at the 2-position of the phenyl ring introduces unique electronic and steric properties, making this compound a valuable substrate for further functionalization and exploration in drug discovery.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(2-Bromophenyl)pyrimidin-2-amine through various methodologies. One notable approach involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also minimizes the formation of unwanted byproducts. This method has been particularly advantageous in scaling up the production of this compound for preclinical studies. Additionally, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, further expanding the utility of this compound in medicinal chemistry.
The structural uniqueness of 4-(2-Bromophenyl)pyrimidin-2-amine lies in its pyrimidine ring system, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern, with a bromophenyl group at position 4 and an amino group at position 2, imparts distinct electronic characteristics that are critical for its biological activity. Recent studies have highlighted its potential as a kinase inhibitor, particularly targeting key enzymes involved in cellular signaling pathways such as the PI3K/AKT/mTOR pathway. This makes it a promising candidate for anti-cancer drug development.
In terms of pharmacological applications, 4-(2-Bromophenyl)pyrimidin-2-amine has shown remarkable selectivity towards certain receptor targets, making it a valuable tool in ligand-based drug design. For instance, its ability to modulate G-protein coupled receptors (GPCRs) has been explored in recent clinical trials targeting neurodegenerative diseases. Furthermore, its role as a lead compound in structure-based drug design has been underscored by its ability to serve as a scaffold for generating novel bioactive molecules with improved potency and selectivity.
The synthesis and characterization of 4-(2-Bromophenyl)pyrimidin-2-amine have been extensively documented in recent scientific literature. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These analytical techniques have also facilitated the identification of intermediates formed during its synthesis, providing deeper insights into reaction mechanisms.
In conclusion, 4-(2-Bromophenyl)pyrimidin-2-amine stands out as a versatile compound with immense potential across multiple domains of chemical research. Its unique structure, coupled with advanced synthetic methodologies and promising biological profiles, positions it as a key player in future drug discovery efforts. As ongoing research continues to unravel its full spectrum of applications, this compound is poised to make significant contributions to both academic and industrial sectors.
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